molecular formula C27H24N2O6 B12996361 Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate

Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate

Cat. No.: B12996361
M. Wt: 472.5 g/mol
InChI Key: JTFAGYIAWPXWLT-HMMYKYKNSA-N
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Description

Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a methoxy group, and a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl cyanoacetate with appropriate phenyl derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to amines.

    Substitution: The methoxy and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.

    Phenoxyphenyl derivatives: Compounds with similar structural features and applications.

Uniqueness

This detailed overview highlights the significance and versatility of Ethyl 2-cyano-3-(3-methoxy-4-(2-oxo-2-((4-phenoxyphenyl)amino)ethoxy)phenyl)acrylate in various scientific domains

Properties

Molecular Formula

C27H24N2O6

Molecular Weight

472.5 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]phenyl]prop-2-enoate

InChI

InChI=1S/C27H24N2O6/c1-3-33-27(31)20(17-28)15-19-9-14-24(25(16-19)32-2)34-18-26(30)29-21-10-12-23(13-11-21)35-22-7-5-4-6-8-22/h4-16H,3,18H2,1-2H3,(H,29,30)/b20-15+

InChI Key

JTFAGYIAWPXWLT-HMMYKYKNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC)C#N

Origin of Product

United States

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